2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole
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Overview
Description
2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is a chemical compound that has garnered significant attention due to its potential applications in various fields, including medicinal chemistry and environmental science. This compound features a benzothiazole ring fused with a piperidine ring, which is further substituted with a phenylsulfonyl group. The unique structure of this compound imparts it with distinct chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds have shown significant antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
It is known that similar compounds interact with their targets, leading to inhibition of bacterial growth .
Pharmacokinetics
Similar compounds have been found to be predominantly metabolized by cyp3a .
Result of Action
Similar compounds have shown significant antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with 1-(phenylsulfonyl)-4-piperidone under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the desired product. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the purification of the compound can be achieved through advanced techniques such as high-performance liquid chromatography (HPLC) or recrystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the phenylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring or the phenylsulfonyl group, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Medicine: Preliminary studies suggest that the compound may possess anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for therapeutic applications.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Comparison with Similar Compounds
2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole can be compared with other similar compounds such as:
1-(Phenylsulfonyl)pyrrole: This compound also contains a phenylsulfonyl group but differs in its core structure, which is a pyrrole ring instead of a benzothiazole ring.
2-Phenylsulfonyl-1,3-butadiene: This compound features a phenylsulfonyl group attached to a butadiene moiety, making it structurally distinct from the benzothiazole derivative.
Phenylsulfonylacetophenone: This compound has a phenylsulfonyl group attached to an acetophenone core, which differs from the piperidinyl-benzothiazole structure.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H18N2O2S2
- Molecular Weight : 358.48 g/mol
- Physical Form : Solid
- Purity : Approximately 90% .
Synthesis
The synthesis of benzothiazole derivatives, including this compound, typically involves multi-step organic reactions. The compound can be synthesized through the reaction of phenylsulfonyl chloride with 4-piperidinol followed by cyclization to form the benzothiazole moiety .
The compound acts primarily as an inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are critical in the metabolism of bioactive lipids involved in pain and inflammation pathways. Inhibition of these enzymes can lead to increased levels of endocannabinoids and epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Properties : It has shown promise in alleviating pain without the common side effects associated with traditional analgesics .
- Anti-inflammatory Effects : The compound's ability to inhibit sEH and FAAH suggests potential use in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
SAR studies have been conducted to optimize the biological activity of benzothiazole derivatives. Modifications at various positions on the aromatic rings have been explored:
- Substituents : The introduction of trifluoromethyl groups has been found to enhance enzyme inhibition while maintaining metabolic stability .
- Potency : The most potent analogs exhibited IC50 values in the low nanomolar range for both sEH and FAAH, indicating strong inhibitory effects .
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound:
- A study demonstrated that doses effective for pain relief did not impair voluntary locomotor activity in rats, suggesting a favorable safety profile compared to existing analgesics .
Study | Model | Dose | Effect |
---|---|---|---|
Study 1 | Rat | Low nanomolar | Pain relief without sedation |
Study 2 | Mouse | Varying doses | Reduced inflammation markers |
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,15-6-2-1-3-7-15)20-12-10-14(11-13-20)18-19-16-8-4-5-9-17(16)23-18/h1-9,14H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHGQKONPHFFPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.